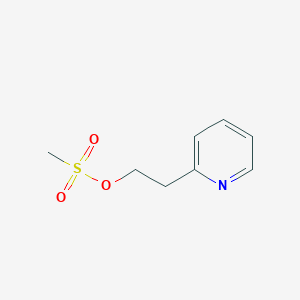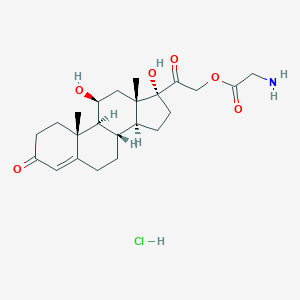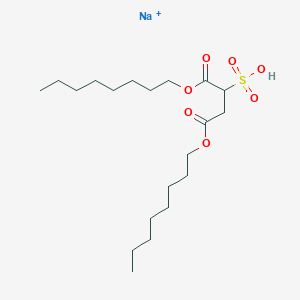
二辛基磺基琥珀酸钠
描述
Sodium dioctyl sulfosuccinate, also known as docusate sodium, is a stool softener used for the treatment of constipation . It acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . It is the sodium salt of docusate and has stool-softening activity. Docusate decreases surface tension and emulsification of fecal matter and allows water to penetrate and mix with stool .
Synthesis Analysis
Sodium dioctyl sulfosuccinate is produced by the treatment of maleic anhydride with alcohols. The resulting mono or diesters are then treated with sodium sulfite . A patent describes a preparation method that involves an esterification stage and a sulfonation stage .
Molecular Structure Analysis
The molecular formula of Sodium dioctyl sulfosuccinate is C20H37NaO7S . Its average mass is 444.558 Da and its monoisotopic mass is 444.215759 Da .
Chemical Reactions Analysis
Sodium dioctyl sulfosuccinate has been studied for its self-assembly in solvent environments of differing polarity . In hydrophobic solvents, the surfactant forms small reverse micellar aggregates, while in a solvent corresponding to water, lamellar assembly takes place .
科学研究应用
Oil Spill Remediation
- Scientific Field: Environmental Science
- Application Summary: DOSS is used as a surface-active agent in dispersants for dealing with large-scale oil spills . It’s combined with Bio-Saponin (BS), a phytogenic surfactant, to enhance the interfacial activity of the dispersant .
- Methods of Application: The binary DOSS-BS formulation is used to create an oil/water (o/w) emulsion. This emulsion is very stable and records the least average droplet size compared to that of DOSS only and BS only .
Electrophoresis Detection of Estrogens
- Scientific Field: Biochemistry
- Application Summary: DOSS is used as an anionic surfactant to prepare microemulsion with sodium salt of 3-(cyclohexylamino)-2-hydroxy-1-propanesulfonic acid (CAPSO) for the electrophoresis detection of natural and synthetic estrogens .
- Methods of Application: The microemulsion is prepared using DOSS and CAPSO. This microemulsion is then used in the electrophoresis process .
- Results: The use of DOSS in this application aids in the detection of natural and synthetic estrogens .
Laxative and Ear Wax Softener
- Scientific Field: Medicine
- Application Summary: DOSS is widely used in medicine as a laxative and as a stool softener, by mouth or rectally . It works by increasing the water content of the stool or increasing the secretion of water in the gut, thus promoting its passage . It also works as an ear wax softener by softening the dry and hardened ear wax .
- Methods of Application: DOSS is administered orally or rectally for constipation. For ear wax softening, it is applied directly into the ear canal .
- Results: DOSS has been found to be effective in relieving constipation and softening ear wax, although some studies claim that it is not more effective than a placebo for improving constipation .
Textile Industry
- Scientific Field: Textile Industry
- Application Summary: DOSS is an excellent emulsifier, detergent, and penetrant used in the textile industry .
- Methods of Application: It is used in various stages of textile processing such as dyeing, printing, and finishing .
- Results: The use of DOSS in the textile industry helps in achieving better color yield, improved fastness properties, and enhanced fabric handle .
Metal Cleaning
- Scientific Field: Industrial Cleaning
- Application Summary: DOSS can be widely used for chemical cleaning of metal products and equipment .
- Methods of Application: It is used for washing emulsified cutting oil, which can make metal chips settle rapidly .
- Results: The use of DOSS in metal cleaning helps in effective removal of oil and dirt from metal surfaces .
Food Additive
- Scientific Field: Food Industry
- Application Summary: DOSS is used in a variety of food products as a surface active agent, stabilizer, thickener, wetting agent, processing aid, solubilizing agent, emulsifier, and dispersant .
- Methods of Application: It is added during the food processing stage to improve the texture, stability, and other properties of the food product .
- Results: The use of DOSS in food products helps in improving their overall quality and shelf-life .
Personal Care Products
- Scientific Field: Cosmetics and Personal Care
- Application Summary: DOSS is used in personal care products as a foam booster .
- Methods of Application: It is added to products like shampoos and body washes to enhance their foaming properties .
- Results: The use of DOSS in personal care products improves their performance and user experience .
Agrochemical Formulations
- Scientific Field: Agriculture
- Application Summary: DOSS is used in agrochemical formulations .
- Methods of Application: It is used in the formulation of agrochemicals to improve their effectiveness .
- Results: The use of DOSS in agrochemical formulations enhances their performance in controlling pests and promoting plant growth .
安全和危害
未来方向
属性
IUPAC Name |
sodium;1,4-dioctoxy-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.Na/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIJACVHOIKRAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041881 | |
| Record name | Dioctyl sodium sulfosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect. | |
| Record name | DI-N-OCTYL SODIUM SULFOSUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
DI-N-Octyl sodium sulfosuccinate | |
CAS RN |
1639-66-3 | |
| Record name | Di-n-octyl sodium sulfosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctyl sodium sulfosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dioctyl sulfosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-N-OCTYL SODIUM SULFOSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YLY5570Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DI-N-OCTYL SODIUM SULFOSUCCINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



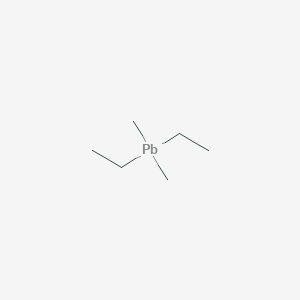
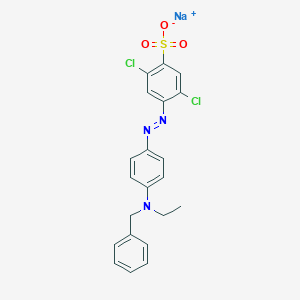
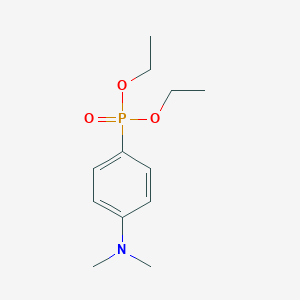
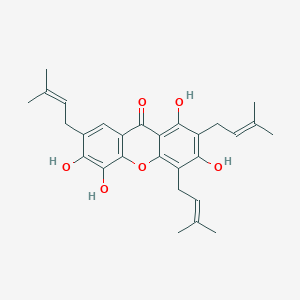
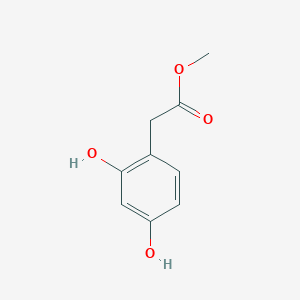
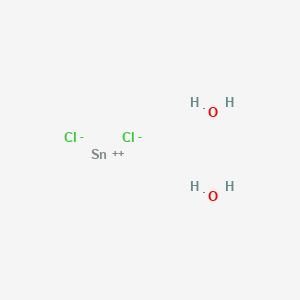




![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
